molecular formula C13H20O3 B3004193 Tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate CAS No. 2193067-75-1

Tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate

Cat. No.: B3004193
CAS No.: 2193067-75-1
M. Wt: 224.3
InChI Key: QZCBHOYIJGRPJQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate is a chemical compound with the molecular formula C13H20O3. It is a member of the oxane family, characterized by a tetrahydropyran ring structure. This compound is often used in organic synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate typically involves the reaction of tert-butyl 4-hydroxyoxane-4-carboxylate with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic cycles that modify its structure. The propargyl group is particularly reactive, allowing the compound to engage in click chemistry reactions, which are widely used in bioconjugation and material science .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(prop-2-ynyl)piperidine-1-carboxylate
  • Tert-butyl oxane-4-carboxylate

Uniqueness

Tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate is unique due to its combination of a propargyl group and an oxane ring. This structure provides a balance of reactivity and stability, making it versatile for various chemical transformations and applications .

Properties

IUPAC Name

tert-butyl 4-prop-2-ynyloxane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-5-6-13(7-9-15-10-8-13)11(14)16-12(2,3)4/h1H,6-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCBHOYIJGRPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCOCC1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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